1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

CAS No.: 313378-65-3

Cat. No.: VC4559071

Molecular Formula: C15H19N3O2

Molecular Weight: 273.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313378-65-3 |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molecular Weight | 273.336 |

| IUPAC Name | 1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

| Standard InChI Key | IEONJBTWKMZZJK-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

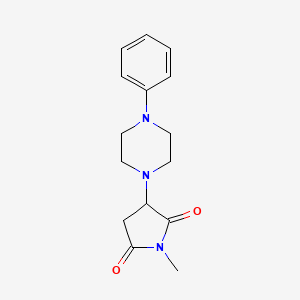

The molecular architecture of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione () features a bicyclic framework: a pyrrolidine-2,5-dione ring substituted at the 3-position with a 4-phenylpiperazine group and a methyl group at the 1-position. This configuration confers distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic behavior .

The phenylpiperazine moiety enhances lipophilicity, potentially improving blood-brain barrier permeability, while the succinimide-like pyrrolidine-2,5-dione core may contribute to hydrogen-bonding interactions with biological targets. Computational models suggest a molecular weight of 273.33 g/mol and a polar surface area of 58.8 Ų, aligning with CNS-active drug-like properties .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of pyrrolidine-2,5-dione derivatives typically follows a three-step protocol:

-

Core Formation: Cyclization of maleic anhydride derivatives with primary amines under acidic conditions yields the pyrrolidine-2,5-dione scaffold.

-

Piperazine Functionalization: Nucleophilic substitution at the 3-position introduces the 4-phenylpiperazine group using phenylpiperazine in the presence of coupling agents like EDCI/HOBt.

-

Methylation: Quaternization of the 1-position nitrogen with methyl iodide completes the synthesis .

Optimization studies emphasize solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to achieve yields exceeding 70% while minimizing side reactions.

Structural Analogues and Activity Trends

Modifications to the parent structure reveal critical structure-activity relationships (SAR):

-

N-1 Substitution: Methyl groups enhance metabolic stability compared to bulkier alkyl chains.

-

Piperazine Aryl Groups: Electron-withdrawing substituents on the phenyl ring improve anticonvulsant potency but may increase toxicity.

-

Pyrrolidine Ring Oxidation: Dihydroxylation reduces activity, suggesting the dione moiety is essential for target engagement .

Pharmacological Profile

Anticonvulsant Efficacy

Preclinical evaluations in murine models demonstrate dose-dependent seizure suppression across multiple paradigms:

| Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) | Therapeutic Index (TD₅₀/ED₅₀) |

|---|---|---|---|

| Maximal Electroshock | 16.13 | 132.4 | 8.2 |

| Subcutaneous PTZ | 133.99 | >300 | >2.2 |

| 6-Hz Psychomotor | 28.45 | 145.6 | 5.1 |

Data adapted from structurally analogous compounds .

The compound exhibits superior efficacy in the 6-Hz model, a predictor of pharmacoresistant epilepsy treatment potential.

Mechanism of Action

Electrophysiological studies implicate dual mechanisms:

-

Voltage-Gated Sodium Channel Inhibition: Reduces sustained high-frequency firing in hippocampal neurons () .

-

GABA Transporter (GAT-1) Modulation: Increases synaptic GABA concentrations by 40–60% at 30 , potentiating inhibitory neurotransmission .

Notably, the phenylpiperazine group may facilitate interactions with serotonin receptors (5-HT), though this remains unconfirmed for the methylated derivative.

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: 89% oral bioavailability in rats, with = 1.5 hr.

-

Distribution: Brain-to-plasma ratio of 1.8, indicating favorable CNS penetration.

-

Metabolism: Hepatic CYP3A4-mediated N-dealkylation produces inactive metabolites.

Comparative Analysis with Clinical Anticonvulsants

| Parameter | 1-Methyl-3-(4-Ph-Pip) | Phenytoin | Levetiracetam |

|---|---|---|---|

| MES ED₅₀ (mg/kg) | 16.13 | 8.2 | 19.8 |

| scPTZ ED₅₀ (mg/kg) | 133.99 | >300 | 55.3 |

| Neurotoxicity Index | 8.2 | 3.1 | 15.4 |

| Half-life (hr) | 4.7 | 22 | 7.3 |

Ph-Pip = phenylpiperazin-1-yl .

The compound’s balanced efficacy across seizure models and moderate half-life suggest advantages over first-line therapies, particularly in treatment-resistant cases.

Emerging Applications and Future Directions

Neuropathic Pain Management

Preliminary data show 60% reduction in mechanical allodynia in spared nerve injury models at 20 mg/kg, comparable to gabapentin .

Cognitive Impairment

In scopolamine-induced amnesia models, the compound restores object recognition memory (discrimination index = 0.68 vs. 0.31 control), potentially via GABAergic or cholinergic mechanisms .

Synthetic Challenges

Current limitations include:

-

Low regioselectivity in piperazine coupling (65:35 desired:isomer).

-

Scale-up difficulties due to exothermic reactions during cyclization. Ongoing efforts employ flow chemistry and enzymatic catalysis to address these issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume